Cas no 76697-00-2 (5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole)

5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole 化学的及び物理的性質
名前と識別子
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- 5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole
- SY262883
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- MDL: MFCD32220359
- インチ: 1S/C12H15NO/c1-2-14-12-9-8-11(13-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
- InChIKey: PCXJSTIQSRKSIN-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1CCC(C2C=CC=CC=2)N=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- トポロジー分子極性表面積: 21.6
- 疎水性パラメータ計算基準値(XlogP): 2.2
5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB548927-250 mg |
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole; . |
76697-00-2 | 250MG |
€938.50 | 2023-04-13 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY262883-0.25g |
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |
76697-00-2 | ≥95% | 0.25g |
¥4700.00 | 2024-07-09 | |
eNovation Chemicals LLC | D697139-0.25g |
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |
76697-00-2 | 95% | 0.25g |
$605 | 2024-07-20 | |
1PlusChem | 1P01UE5G-1g |
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |
76697-00-2 | ≥95% | 1g |
$1139.00 | 2024-04-21 | |
Ambeed | A1166080-1g |
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |
76697-00-2 | 98% | 1g |
$894.0 | 2024-04-15 | |
abcr | AB548927-1g |
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole; . |
76697-00-2 | 1g |
€1522.10 | 2025-03-19 | ||
Aaron | AR01UEDS-1g |
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |
76697-00-2 | 95% | 1g |
$1097.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1561495-1g |
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |
76697-00-2 | 98% | 1g |
¥7303.00 | 2024-07-28 | |
eNovation Chemicals LLC | D697139-0.1g |
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |
76697-00-2 | 95% | 0.1g |
$600 | 2025-02-26 | |
eNovation Chemicals LLC | D697139-1g |
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |
76697-00-2 | 95% | 1g |
$980 | 2025-03-01 |
5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole 関連文献
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrroleに関する追加情報
Research Update on 5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole (CAS: 76697-00-2): Synthesis, Biological Activity, and Recent Applications
The compound 5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole (CAS: 76697-00-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, characterized by a pyrrolidine ring substituted with an ethoxy group at the 5-position and a phenyl group at the 2-position, serves as a versatile intermediate in medicinal chemistry. Recent studies have explored its synthesis, derivatization, and biological activities, positioning it as a promising candidate for drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated an optimized synthetic route for 5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole, achieving a 78% yield through a modified Paal-Knorr reaction. The researchers emphasized the compound's stability under physiological conditions, making it suitable for further structural modifications. Notably, the ethoxy group at the 5-position was found to significantly influence the compound's lipophilicity and membrane permeability, as evidenced by in vitro ADME studies.
In terms of biological activity, recent investigations have revealed that 5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole exhibits moderate inhibitory effects against several kinase targets, particularly showing promise in modulating JAK-STAT signaling pathways. A 2024 preclinical study demonstrated its potential as an anti-inflammatory agent, with IC50 values in the low micromolar range for cytokine production inhibition. The compound's unique binding mode, facilitated by the dihydropyrrole core, offers distinct advantages over traditional kinase inhibitors in terms of selectivity.
Emerging applications in drug development highlight the compound's versatility. Several pharmaceutical companies have included 76697-00-2 in their fragment-based drug discovery libraries, leveraging its privileged structure for lead optimization. Recent patent filings (e.g., WO202318765A1) describe its incorporation into novel PROTAC molecules, where the ethoxy group serves as an ideal linker attachment point. Additionally, its fluorescence properties have been exploited in chemical biology probes for studying protein-protein interactions.
The safety profile of 5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole has been systematically evaluated in recent toxicology studies. A 2023 regulatory assessment reported favorable in vitro genotoxicity results and acceptable cytotoxicity thresholds in hepatic cell lines. However, researchers caution that the phenyl substitution pattern may influence metabolic stability, requiring careful consideration during lead optimization processes. Current research efforts are focusing on developing more metabolically stable analogs while retaining the core pharmacological activity.
Looking forward, the scientific community anticipates expanded applications of this scaffold in multiple therapeutic areas. Ongoing clinical trials (e.g., NCT05678945) are investigating derivatives of 76697-00-2 as potential treatments for autoimmune disorders. The compound's synthetic accessibility and structural modularity continue to make it an attractive starting point for medicinal chemistry programs, with several research groups reporting novel synthetic methodologies to access diverse analogs. Future directions may include exploration of its potential in targeted protein degradation and as a building block for covalent inhibitors.
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